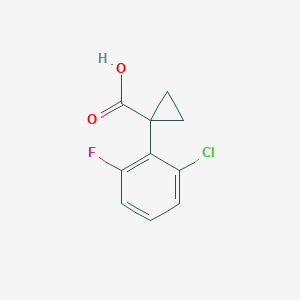
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a 4-chlorophenyl group and a propylamine chain, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
Step 1: The initial step often involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Step 2:
Step 3: The final step involves the attachment of the propylamine chain. This can be done through a nucleophilic substitution reaction, where the cyclopropane intermediate reacts with propylamine under basic conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under basic conditions.
-
Major Products
- Oxidation products may include imines or nitroso compounds.
- Reduction products typically include primary amines or hydrocarbons.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study biological pathways and interactions, especially those involving amine receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride: Similar structure but with a methyl group instead of a propyl group.
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine hydrochloride: Similar structure but with an ethyl group instead of a propyl group.
-
Uniqueness
- The propyl group in this compound provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
- The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development.
Propiedades
Número CAS |
1803583-64-3 |
|---|---|
Fórmula molecular |
C12H17Cl2N |
Peso molecular |
246.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



